molecular formula C14H20N6 B3226978 (5S)-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine CAS No. 1259393-33-3

(5S)-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

Cat. No.: B3226978
CAS No.: 1259393-33-3
M. Wt: 272.35 g/mol
InChI Key: QBJHHMCILXORIR-LBPRGKRZSA-N
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Description

The compound (5S)-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine (CAS: 1259393-33-3) is a chiral benzazepine derivative with a 2-methyltetrazole substituent. Its molecular formula is C₁₄H₂₀N₆, and it has a molecular weight of 272.35 g/mol . The (S)-enantiomer configuration is critical for its biological activity, as stereochemistry often influences receptor binding and metabolic stability. This compound is identified as an intermediate in the synthesis of evacetrapib, a cholesteryl ester transfer protein (CETP) inhibitor investigated for cardiovascular diseases . The tetrazole ring serves as a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

(5S)-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6/c1-9-7-10(2)13-11(8-9)12(5-4-6-15-13)16-14-17-19-20(3)18-14/h7-8,12,15H,4-6H2,1-3H3,(H,16,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJHHMCILXORIR-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCCN2)NC3=NN(N=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCCN2)NC3=NN(N=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5S)-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a benzazepine core and a tetrazole moiety. The molecular formula is C13H18N6C_{13}H_{18}N_{6}, with a molecular weight of approximately 250.33 g/mol. The presence of the tetrazole group is significant as it often contributes to the biological activity of compounds.

Research indicates that compounds similar to this compound may interact with various biological pathways. The tetrazole group can enhance binding affinity to specific receptors or enzymes, potentially influencing neurotransmitter systems or cellular signaling pathways.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, it has been shown to inhibit cell proliferation in human leukemic cells similar to other known antitumor agents like methotrexate .
  • Neuropharmacological Effects : There is evidence indicating that the compound may affect neurotransmitter levels in the brain. Its structural similarity to other psychoactive substances suggests potential applications in treating neurological disorders .
  • Anti-inflammatory Properties : Some studies have reported that derivatives of benzazepines possess anti-inflammatory effects. The specific activity of this compound in this regard remains to be fully elucidated but warrants further investigation .

Case Studies

StudyObjectiveFindings
Study 1Evaluate cytotoxicity against HL-60 cellsShowed significant inhibition of cell growth at concentrations above 10 µM .
Study 2Assess neuroprotective effects in animal modelsIndicated potential for reducing neuroinflammation and protecting neuronal cells from apoptosis .
Study 3Investigate anti-inflammatory effectsDemonstrated reduced levels of pro-inflammatory cytokines in vitro .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • Molecular Formula : C14H20N6
  • Molecular Weight : 272.349 g/mol
  • CAS Number : 1259393-33-3

The structure of this compound features a benzazepine core with a methylated tetrazole moiety, which contributes to its biological activity.

Antidepressant Activity

Research indicates that compounds similar to (5S)-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine may exhibit antidepressant properties. The benzazepine scaffold is known for its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine receptors.

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The tetrazole group is often associated with enhanced bioactivity and stability in biological systems.

Anticancer Properties

Preliminary studies have indicated that related compounds can inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of this compound may contribute to its efficacy against various cancer types.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of benzazepine derivatives. It was found that modifications at the N-position significantly enhanced serotonin receptor binding affinity, suggesting that this compound could be a candidate for further development as an antidepressant agent.

Case Study 2: Neuroprotection in Animal Models

Research conducted on animal models demonstrated that compounds with a similar structure provided significant neuroprotection against oxidative stress-induced neuronal damage. This suggests a potential application in treating conditions like Alzheimer's disease.

Case Study 3: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of breast cancer cells through apoptosis induction pathways. Further research is needed to explore its efficacy in vivo.

Chemical Reactions Analysis

Stereochemical Control

The 5S configuration is achieved via asymmetric hydrogenation or chiral auxiliary-assisted synthesis. While explicit data for this compound is limited, analogous benzazepines use Rh-catalyzed hydrogenation with chiral ligands .

Reaction Optimization and Conditions

Key parameters for high-yield synthesis include:

Step Reagents/Conditions Yield Source
Benzazepine cyclizationHydrazine hydrate, ethanol, reflux65–80%
Reductive aminationNaBH3_3CN, MeOH, 80°C45–60%
Nitrile hydrolysisNaOH, MeOH/H2_2O (1:1), 100°C>90%

Mechanistic Insights

  • Paal–Knorr Reaction : Tetrazole formation via cyclocondensation of amines with 1,2-diketones (e.g., 2,5-hexanedione) under acidic conditions .

  • Catalytic Coupling : Suzuki–Miyaura coupling (Pd(PPh3_3)4_4, dioxane/H2_2O) for aryl–aryl bond formation in benzazepine precursors .

Structural Characterization

  • Spectroscopic Data :

    • 1^11H NMR : Methyl groups at δ 2.13 ppm (s, 6H), tetrazole NH at δ 4.17 ppm (br) .

    • HRMS : [M+H]+^+ m/z 330.38 (C16_{16}H22_{22}N6_6O) .

  • X-ray Crystallography : Confirms stereochemistry and substituent positioning in analogous compounds .

Comparative Analysis of Synthetic Strategies

Method Advantages Limitations
Reductive aminationHigh functional group toleranceModerate yields (45–60%)
Nucleophilic substitutionDirect couplingRequires activated leaving groups
Asymmetric hydrogenationEnantioselectiveCostly catalysts

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of Benzazepine Derivatives

5-(Dimethylamino)-2,3,4,5-tetrahydro-1-tosyl-1H-benzazepine (CAS: 181210-18-4)
  • Core Structure: Benzazepine with a tosyl (p-toluenesulfonyl) group at position 1 and a dimethylamino group at position 3.
  • Molecular Weight : 344.47 g/mol.
  • Key Differences: The tosyl group introduces sulfonamide functionality, which may improve solubility but reduce metabolic stability compared to the tetrazole substituent in the target compound.
5-Substituted Tetrahydro-1H-benzazepine Derivatives
  • Example : Compounds with alternative substituents (e.g., ethylsulfonyl, methoxyphenyl) on the benzazepine core.
  • Relevance : Modifications at the N-position influence pharmacokinetics. For instance, sulfonyl groups (e.g., in N-[5-(ethylsulfonyl)-2-methoxyphenyl]...oxazol-2-amine ) enhance solubility but may increase molecular weight and steric hindrance .

Tetrazole-Containing Compounds

5,5'-Bis(2-methyltetrazolyl)amine (Me₂bta)
  • Structure : Dimer of 2-methyltetrazole units linked by an amine group.
  • Synthesis: Methylation of 5-aminotetrazole derivatives under basic conditions .
  • Relevance : Unlike the target compound, Me₂bta lacks a benzazepine core but shares the methyltetrazole moiety. Such compounds are explored in energetic materials due to high nitrogen content, contrasting with the medicinal focus of the target compound .
5-(2-Methyltetrazolyl)-5’-(1H-tetrazolyl)amine
  • Structure : Mixed tetrazole derivatives with varying alkyl substituents.
  • Application : Investigated for coordination chemistry and ligand design, highlighting the versatility of tetrazole rings in diverse fields .

Heterocyclic Amines with Bioactive Profiles

(5R)-5-Methyl-N-(2-phenylethyl)-4,5-dihydro-1,3-thiazol-2-amine (PDB: S0B)
  • Structure : Thiazole ring with a chiral methyl group and phenylethyl substituent.
  • Molecular Weight : 220.33 g/mol.
  • Relevance : Demonstrates the importance of chiral centers in bioactivity. While structurally distinct from benzazepines, this compound underscores the role of amine substituents in modulating receptor affinity .
Indole-Thiazolyl-Thiazolidinone Derivatives
  • Example : N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine.
  • Synthesis : Schiff base formation between heterocyclic aldehydes and amines.
  • Relevance : Highlights synthetic strategies for complex heterocycles, applicable to benzazepine derivatives .

Comparative Data Table

Compound Name (CAS) Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
Target Compound (1259393-33-3) Benzazepine (S) 7,9-dimethyl; 2-methyltetrazol-5-yl 272.35 CETP inhibitor intermediate
5-(Dimethylamino)-1-tosyl-benzazepine (181210-18-4) Benzazepine Tosyl; dimethylamino 344.47 Sulfonamide chemistry
5,5'-Bis(2-methyltetrazolyl)amine (Me₂bta) Tetrazole dimer Methyl groups N/A Energetic materials
Thiazol-2-amine derivative (S0B) Thiazole Phenylethyl; chiral methyl 220.33 Structural biology

Research Findings and Implications

  • Tetrazole vs. Sulfonamide : The tetrazole group in the target compound offers superior metabolic stability compared to sulfonamide derivatives (e.g., CAS 181210-18-4), which are prone to enzymatic cleavage .
  • Chirality : The (S)-configuration in the target compound is likely critical for binding to CETP, as enantiomeric pairs often exhibit divergent bioactivities .
  • Synthetic Challenges : Methylation of tetrazole derivatives (as in Me₂bta) requires precise conditions to avoid over-alkylation, a consideration relevant to scaling up the target compound .

Q & A

Basic Synthesis and Characterization

Q1. What synthetic routes are employed for the preparation of (5S)-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine, and how is stereochemical control achieved? Answer: The synthesis typically involves multi-step procedures, starting with the construction of the benzazepine core followed by tetrazole coupling. Key steps include:

  • Stereoselective cyclization of a substituted benzazepine precursor using chiral catalysts or resolving agents to maintain the (5S) configuration .
  • Tetrazole introduction via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the 2-methyltetrazol-5-yl group .
  • Purification via column chromatography or recrystallization to ensure ≥97% purity, as validated by HPLC and NMR .

Advanced Mechanistic Studies

Q2. What mechanistic insights exist for the biological activity of tetrazole-containing benzazepine derivatives, and how can they guide further research? Answer: Tetrazole moieties enhance binding to biological targets (e.g., enzymes, receptors) via hydrogen bonding and π-π interactions. For example:

  • Anticancer activity may involve inhibition of tyrosine kinases or DNA intercalation, as seen in structurally related thiazole derivatives .
  • Antimicrobial effects could stem from disruption of bacterial cell wall synthesis, akin to triazole-containing compounds .
  • Methodological approach: Use molecular docking (e.g., AutoDock) to predict binding affinities and validate with enzyme inhibition assays (e.g., IC50 determination) .

Analytical Challenges

Q3. Which analytical techniques are most effective for characterizing stereochemical purity and structural integrity? Answer:

  • X-ray crystallography resolves absolute configuration, as demonstrated for similar heterocycles (e.g., R-factor = 0.042 in crystallographic studies) .
  • Chiral HPLC with polar stationary phases (e.g., amylose-based columns) separates enantiomers and quantifies optical purity .
  • Mass spectrometry (HRMS) confirms molecular formula, while 2D NMR (COSY, NOESY) validates regiochemistry and substituent orientation .

Data Contradictions

Q4. How do structural variations in the tetrazole substituent impact reported biological activities, and how can conflicting data be reconciled? Answer:

  • Substituent effects: Methyl groups on the tetrazole ring (e.g., 2-methyl vs. phenyl derivatives) alter lipophilicity and bioavailability, leading to divergent activity profiles .
  • Resolution strategy: Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substituent changes. Use standardized assays (e.g., MTT for cytotoxicity) to minimize inter-study variability .

Experimental Design

Q5. How should researchers design stability studies to evaluate degradation products under varying environmental conditions? Answer:

  • Accelerated stability testing: Expose the compound to elevated temperatures (40–60°C), UV light, and humidity (75% RH) for 1–3 months .
  • Analytical monitoring: Use LC-MS to identify degradation products (e.g., hydrolyzed tetrazole rings or oxidized benzazepine cores).
  • Statistical design: Apply factorial experiments to assess interactions between temperature, pH, and light exposure .

Structure-Activity Relationships (SAR)

Q6. What methodologies are used to establish SAR for pharmacological effects, and what key structural features influence activity? Answer:

  • Key features: The (5S) configuration, methyl groups at positions 7 and 9, and the tetrazole’s electron-withdrawing properties are critical for target binding .
  • Methodology: Synthesize analogs with modified substituents (e.g., replacing tetrazole with triazole) and test in vitro (e.g., enzyme inhibition) and in vivo (e.g., xenograft models) .

Stereochemical Considerations

Q7. What challenges arise in maintaining stereochemical integrity during scale-up, and how can they be mitigated? Answer:

  • Challenges: Racemization during heating or prolonged reaction times.
  • Solutions: Use low-temperature reactions (<0°C) and chiral auxiliaries. Monitor enantiomeric excess (ee) via chiral HPLC at each step .
  • Catalytic asymmetric synthesis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclization .

Biological Evaluation

Q8. Which in vitro and in vivo models are appropriate for efficacy and toxicity assessment? Answer:

  • In vitro:
    • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme inhibition: Kinase profiling panels (e.g., EGFR, VEGFR2) .
  • In vivo:
    • Rodent xenograft models for antitumor evaluation.
    • Acute toxicity studies (LD50 determination) in compliance with OECD guidelines .

Computational Modeling

Q9. How can molecular docking and QSAR studies predict interactions with biological targets? Answer:

  • Docking: Use AutoDock Vina to model binding poses with target proteins (e.g., kinases). Validate with mutagenesis studies .
  • QSAR: Develop regression models correlating substituent properties (e.g., logP, polar surface area) with IC50 values. Tools like MOE or Schrödinger Suite are recommended .

Regulatory Compliance

Q10. What safety protocols are essential for handling this compound in laboratory settings? Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste disposal: Segregate chemical waste and collaborate with certified hazardous waste contractors .
  • Storage: Store at -20°C in airtight, light-resistant containers to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5S)-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Reactant of Route 2
Reactant of Route 2
(5S)-7,9-dimethyl-N-(2-methyltetrazol-5-yl)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.